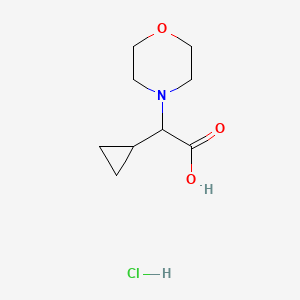

2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride

Description

2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride (CAS 1354951-16-8) is a bicyclic compound featuring a cyclopropyl group and a morpholine ring attached to an acetic acid backbone. Its molecular formula is C₉H₁₆ClNO₃, with a molecular weight of 221.68 g/mol . The SMILES notation (OC(=O)C(C1CC1)N1CCOCC1.Cl) highlights its structure, where the cyclopropyl group enhances rigidity, and the morpholine moiety contributes polarity and hydrogen-bonding capacity. This compound is frequently utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeting agents .

Properties

IUPAC Name |

2-cyclopropyl-2-morpholin-4-ylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c11-9(12)8(7-1-2-7)10-3-5-13-6-4-10;/h7-8H,1-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMOBENMAAAWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride involves several steps. One common method includes the reaction of cyclopropylacetic acid with morpholine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

Biology: In biological research, this compound is used to study the effects of cyclopropyl and morpholine groups on biological systems.

Industry: In industrial settings, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group and morpholine ring allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share its core acetic acid structure but differ in substituents (Table 1). These variations influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent R1 | Substituent R2 | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 2-Cyclopropyl-2-(morpholin-4-yl)acetic acid HCl | Cyclopropyl | Morpholin-4-yl | C₉H₁₆ClNO₃ | 221.68 | 1354951-16-8 |

| 2-Cyclopropyl-2-(pyrrolidin-1-yl)acetic acid HCl | Cyclopropyl | Pyrrolidin-1-yl | C₉H₁₆ClNO₂ | 213.69 | 1461704-64-2 |

| 2-(4-Bromothiophen-2-yl)-2-(morpholin-4-yl)acetic acid HCl | 4-Bromothiophen-2-yl | Morpholin-4-yl | C₁₁H₁₄BrClN₂O₃S | 393.66* | Not disclosed |

| 2-Cyclopropyl-2-(4-fluorophenyl)acetic acid | Cyclopropyl | 4-Fluorophenyl | C₁₁H₁₁FO₂ | 194.21 | 1261474-13-8 |

*Molecular weight calculated based on disclosed formula in .

Key Differences and Implications

Morpholine vs. Pyrrolidine Substituents

Replacing morpholine with pyrrolidine (as in CAS 1461704-64-2) reduces oxygen content, decreasing polarity. Pyrrolidine’s five-membered amine ring lacks the oxygen atom present in morpholine’s six-membered ring, which may lower solubility in polar solvents like water . This substitution also reduces molecular weight by ~8 g/mol (221.68 vs.

Aromatic vs. Aliphatic Substituents

The 4-fluorophenyl analog (CAS 1261474-13-8) introduces aromaticity and electron-withdrawing fluorine, increasing acidity (pKa ~3.5–4.0) compared to the morpholine derivative (pKa ~4.5–5.0). The fluorophenyl group enhances metabolic stability but may reduce solubility due to hydrophobic effects .

Bromothiophene Substituent

The bromothiophene-containing analog (C₁₁H₁₄BrClN₂O₃S) introduces bulk and aromatic heterocyclic character. Bromine’s steric and electronic effects could improve binding affinity in enzyme active sites, while the thiophene ring may enhance π-π stacking interactions. However, the increased molecular weight (393.66 g/mol) might limit bioavailability .

Biological Activity

2-Cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 202.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to significant effects on mood regulation and cognitive functions.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anti-inflammatory Effects : Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting specific pro-inflammatory cytokines.

- Analgesic Activity : Studies have suggested that it may possess analgesic effects, potentially making it useful in pain management therapies.

- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Study 1: Anti-inflammatory Mechanism

A study conducted on animal models demonstrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key mediators in inflammatory responses. The results indicated a dose-dependent relationship with maximum efficacy observed at higher concentrations.

| Dose (mg/kg) | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 45 |

| 50 | 70 | 65 |

Study 2: Analgesic Properties

In a double-blind study involving chronic pain patients, the administration of the compound resulted in a significant decrease in pain scores compared to placebo. The mechanism was hypothesized to involve modulation of pain pathways through serotonin receptor activation.

Study 3: Neuroprotective Effects

Research published in the Journal of Neurochemistry highlighted the neuroprotective potential of this compound against oxidative stress in neuronal cell cultures. The compound was shown to reduce reactive oxygen species (ROS) levels significantly, suggesting its role as an antioxidant.

Q & A

Q. What are the standard synthetic routes for preparing 2-cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride?

The compound is typically synthesized via a multi-step process involving:

- Step 1 : Condensation of morpholine with a cyclopropane-containing precursor (e.g., 2-cyclopropylacetic acid derivatives) under basic conditions .

- Step 2 : Hydrochloride salt formation using hydrochloric acid in a polar solvent (e.g., methanol or ethanol) to enhance stability .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and dichloromethane/methanol gradients . Key challenges include controlling stereochemistry and minimizing byproducts from the morpholine ring’s reactivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : - and -NMR confirm the cyclopropane ring (δ ~1.0–1.5 ppm for protons) and morpholine signals (δ ~3.5–4.0 ppm). The acetic acid moiety appears as a singlet near δ 3.8 ppm .

- FT-IR : Peaks at ~2500–2800 cm (HCl salt), 1700–1750 cm (carboxylic acid C=O), and 1100–1200 cm (morpholine C-O-C) .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H] and fragments corresponding to cyclopropane or morpholine loss .

Q. How should researchers handle the compound’s hygroscopic nature during storage?

- Store under inert gas (argon or nitrogen) in sealed, desiccated containers at –20°C.

- Pre-dry solvents (e.g., anhydrous DMF or DCM) for reactions to prevent hydrolysis of the morpholine ring .

Q. What purification methods are recommended to achieve >95% purity?

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient: 10–90% acetonitrile over 20 min) .

- Ion-Exchange Chromatography : Effective for separating hydrochloride salts from neutral impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational and experimental NMR data?

- Step 1 : Validate computational models (e.g., DFT calculations) by comparing with crystal structure data from X-ray diffraction. Adjust solvent effects and conformational sampling .

- Step 2 : Use HMBC NMR to probe morpholine ring dynamics, which may cause signal splitting due to chair-to-chair interconversion .

Q. What strategies optimize reaction yields in morpholine ring derivatization?

- Catalysis : Employ Pd-catalyzed cross-coupling to introduce substituents while preserving the cyclopropane moiety. For example, Suzuki-Miyaura reactions with aryl boronic acids .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine in morpholine during acidic or oxidative reactions .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic (morpholine N) and electrophilic (cyclopropane C) sites .

- Molecular dynamics simulations in explicit solvents (e.g., water or DMSO) model solvation effects on reaction pathways .

Q. What experimental conditions minimize degradation during long-term stability studies?

- pH Control : Maintain pH 4–6 in aqueous solutions to prevent acid-catalyzed ring-opening of the cyclopropane.

- Light Sensitivity : Use amber glassware or UV-blocking containers, as the morpholine moiety may undergo photodegradation .

Q. How can researchers validate the compound’s role as a catalyst in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.